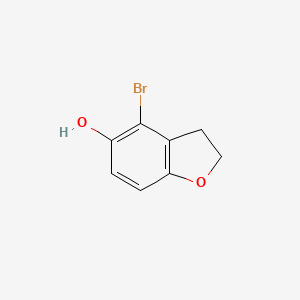
4-Bromo-2,3-dihydrobenzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-dihydrobenzofuran-5-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 5-position on the dihydrobenzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Bromo-2,3-dihydrobenzofuran-5-ol involves the microbial hydroxylation of o-bromophenylacetic acid. This process yields 2-bromo-5-hydroxyphenylacetic acid, which can then be cyclized to form the desired dihydrobenzofuran compound . Another method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve transition-metal catalysis, such as palladium-mediated coupling reactions. These methods provide efficient and scalable routes to produce 4-substituted-2,3-dihydrobenzofurans .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
4-Bromo-2,3-dihydrobenzofuran-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antimicrobial agent by inhibiting the growth of bacteria through disruption of cell wall synthesis or protein function. In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol
- 2-Bromo-5-hydroxyphenylacetic acid
- 2,3-Dihydrobenzofuran derivatives
Uniqueness
4-Bromo-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups enhances its reactivity and potential for diverse applications compared to other benzofuran derivatives .
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
4-bromo-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C8H7BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2 |
InChI Key |
ZNDIZVZVURQQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)
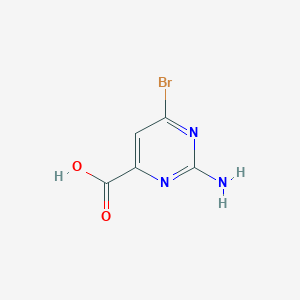
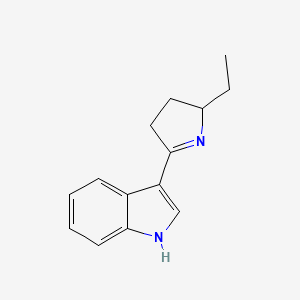

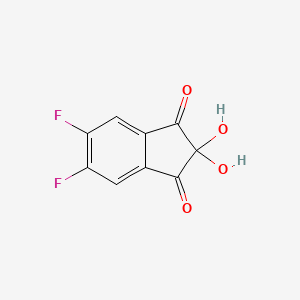
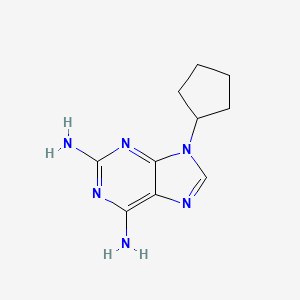

![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)


